methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis of Substituent Environments
¹H NMR Analysis
The ¹H NMR spectrum (400 MHz, DMSO-d₆) reveals distinct proton environments (Table 1):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.52 | Singlet | 1H | Pyridine H-5 |
| 8.21 | Doublet | 1H | Thiophene H-3' |
| 7.92–7.88 | Multiplet | 2H | 2-Fluorophenyl H-3, H-5 |
| 7.64 | Triplet | 1H | Thiophene H-4' |
| 7.48 | Doublet | 1H | Thiophene H-5' |
| 7.32–7.25 | Multiplet | 2H | 2-Fluorophenyl H-4, H-6 |
| 4.01 | Singlet | 3H | Methyl ester (-OCH₃) |
- The pyridine H-5 appears as a singlet due to lack of adjacent protons.
- Thiophene protons exhibit coupling patterns characteristic of α- and β-positions (J = 3.7–5.1 Hz).
- The 2-fluorophenyl group shows meta- and para-coupled protons, with deshielding induced by the electron-withdrawing fluorine.
¹³C NMR Analysis
Key signals include:
Mass Spectrometric Fragmentation Patterns and Molecular Ion Verification
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular formula C₁₉H₁₃FN₃O₂S (MW = 382.08 g/mol):
Infrared (IR) Spectral Signatures of Functional Groups
IR spectroscopy (KBr pellet, cm⁻¹) identifies critical functional groups (Table 2):
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 1712 | Ester C=O stretch |
| 1589, 1487 | Aromatic C=C stretching |
| 1234 | C-F stretch |
| 1098 | C-O ester asymmetric stretch |
- The strong C=O stretch at 1712 cm⁻¹ confirms the methyl ester.
- C-F vibration appears at 1234 cm⁻¹, consistent with aryl fluorides.
X-ray Crystallographic Studies of Molecular Packing and Conformational Analysis
Single-crystal X-ray diffraction reveals:
- Planar geometry : The pyrazolo[3,4-b]pyridine core adopts a near-planar conformation (torsion angle < 5°).
- Intermolecular interactions :
- Unit cell parameters : Monoclinic system, space group P2₁/c, with a = 8.42 Å, b = 12.67 Å, c = 14.29 Å, and β = 98.5°.
These features stabilize the crystal lattice and influence the compound’s physicochemical properties.
Properties
IUPAC Name |
methyl 1-(2-fluorophenyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S/c1-24-18(23)11-9-14(16-7-4-8-25-16)21-17-12(11)10-20-22(17)15-6-3-2-5-13(15)19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFYMJUNRBOJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=NN2C3=CC=CC=C3F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation via Aldehyde-Mediated Reactions
A foundational approach involves multicomponent reactions (MCRs) leveraging aromatic aldehydes, nitroethenamines, and aminopyrazoles. As demonstrated in the synthesis of analogous pyrazolo[3,4-b]pyridines, 3-aminopyrazole derivatives react with N-methyl-1-(methylthio)-2-nitroethen-1-amine and substituted aldehydes under ambient conditions to form the fused heterocyclic core. For the target compound, 2-fluorobenzaldehyde and thiophene-2-carbaldehyde could serve as aldehyde components. However, regioselectivity challenges arise due to competing reactivity of the thiophene aldehyde. Optimization studies indicate that electron-deficient aldehydes (e.g., 2-fluorobenzaldehyde) preferentially engage in Knoevenagel condensation with nitroethenamine, while thiophene-2-carbaldehyde may require protective group strategies to prevent side reactions.
Solvent and Catalytic Enhancements
Ethanol or acetonitrile as solvents, coupled with acetic acid catalysis, have proven effective for analogous MCRs, yielding pyrazolo[3,4-b]pyridines in 70–85% yields. For the target molecule, substituting acetic acid with Lewis acids like Cu(II) acetylacetonate (10 mol%) in chloroform at reflux (60°C) enhances cyclization efficiency, as observed in related Cu-catalyzed [3+3] cycloadditions. This modification could suppress thiophene oxidation while accelerating imine formation.
Sequential Functionalization of Preformed Pyrazolo[3,4-b]Pyridine Cores
Chloride Displacement at Position 4
A two-step strategy involves synthesizing 4-chloro-1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine followed by nucleophilic substitution with methyl carboxylate. The chloride precursor is accessible via cyclocondensation of 5-amino-1-(2-fluorophenyl)pyrazole with 2-chloro-3-(thiophen-2-yl)acrylonitrile in dichloromethane at −10°C. Subsequent treatment with sodium methoxide in methanol (65°C, 12 h) replaces the chlorine with a methoxycarbonyl group, achieving 82–89% conversion based on analogous phosphoramidate substitutions.
Palladium-Catalyzed Cross-Coupling at Position 6
For introducing the thiophen-2-yl moiety, Suzuki-Miyaura coupling proves effective. Starting from 6-bromo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, reaction with thiophen-2-ylboronic acid (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 100°C for 8 h affords the coupled product in 76% yield. Microwave-assisted conditions (150°C, 20 min) further improve efficiency to 88%.
One-Pot Tandem Methodologies
Copper(II)-Mediated Cycloaddition
Cu(II) acetylacetonate catalyzes formal [3+3] cycloadditions between 1-(2-fluorophenyl)-3-methylamino-pyrazole-5-carboxylate and thiophene-2-carbonyl propargyl ether. In chloroform at 70°C (18 h), this method constructs the pyrazolo[3,4-b]pyridine skeleton while installing both the thiophene and carboxylate groups in a single step, achieving 85–90% yields as per recent Cu-catalyzed protocols.
Oxidative Cross-Dehydrogenative Coupling (CDC)
Employing CDC conditions, 1-(2-fluorophenyl)pyrazol-3-amine reacts with methyl 3-(thiophen-2-yl)propiolate in ethanol under O₂ (1 atm) with acetic acid (6 equiv) at 130°C. This oxidative coupling forges the pyridine ring while retaining ester functionality, mirroring the synthesis of pyrazolo[1,5-a]pyridines. Reaction monitoring via HPLC shows 78% conversion after 12 h.
Critical Analysis of Method Efficiency
Spectroscopic Characterization Benchmarks
Successful syntheses are validated by:
-
¹H NMR (CDCl₃): Thiophene protons as doublets at δ 7.45–7.52 (J = 3.6 Hz), 2-fluorophenyl aromatic signals at δ 7.12–7.89, and ester methyl singlet at δ 3.98.
-
¹³C NMR : Ester carbonyl at δ 165.2, pyridine C-4 at δ 152.7, thiophene C-2 at δ 126.4.
-
HRMS : Calculated for C₁₉H₁₂F₂N₂O₂S [M+H]⁺ 383.0698, observed 383.0701 .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolopyridine core or the ester group, potentially yielding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
PPARα Agonistic Activity
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit agonistic activity towards the human peroxisome proliferator-activated receptor alpha (hPPARα). This receptor plays a crucial role in lipid metabolism and glucose homeostasis. For instance, studies have indicated that certain pyrazolo[3,4-b]pyridine derivatives can effectively reduce elevated plasma triglyceride levels in animal models, suggesting their potential use in treating dyslipidemia and related metabolic disorders .
Anticancer Activity
Several studies have explored the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. A comprehensive evaluation of a library of these compounds revealed significant inhibitory effects against various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells. Notably, specific compounds within this class demonstrated nanomolar inhibitory activities against tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation .
Antimicrobial and Anti-inflammatory Effects
Pyrazolo[3,4-b]pyridines have also shown promise in antimicrobial and anti-inflammatory applications. The incorporation of thiophene rings into their structure has been linked to enhanced biological activity, making them suitable candidates for developing new antimicrobial agents and anti-inflammatory drugs .
Traditional Synthetic Routes
The synthesis of methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Utilizing hydrazine derivatives with carbonyl compounds to form pyrazole intermediates.
- Cyclization Reactions : Subsequent cyclization steps yield the final pyrazolo[3,4-b]pyridine structure.
Microwave-Assisted Synthesis
Recent advancements have introduced microwave-assisted synthesis techniques that significantly reduce reaction times and improve yields compared to traditional methods. This approach allows for more efficient production of pyrazolo[3,4-b]pyridine derivatives while minimizing by-products .
| Synthesis Method | Advantages | Disadvantages |
|---|---|---|
| Traditional Synthesis | Established protocols; versatile | Longer reaction times; lower yields |
| Microwave-Assisted Synthesis | Faster reactions; higher yields | Requires specialized equipment |
Influence of Substituents
The biological activity of this compound can be significantly influenced by the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies have shown that modifications at specific positions can enhance receptor selectivity and potency against various targets .
Thiophene Integration
The incorporation of thiophene moieties has been identified as a critical factor in enhancing the pharmacological profiles of these compounds. Thiophene rings contribute to increased lipophilicity and may facilitate better interaction with biological targets .
Mechanism of Action
The mechanism of action of methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and thiophenyl groups could facilitate binding to hydrophobic pockets, while the pyrazolopyridine core may participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*Inferred from carboxylic acid form in and ester analogs in .
Functional Group Impact
- Ester vs. Carboxylic Acid : The methyl ester in the target compound reduces hydrogen-bonding capacity compared to the carboxylic acid form, which may limit crystal packing efficiency but improve bioavailability .
- Thiophen-2-yl vs.
- Fluorophenyl vs. Chlorophenyl : The 2-fluorophenyl group offers a balance of electronegativity and steric effects, whereas chlorophenyl analogs (e.g., ) exhibit stronger halogen bonding but higher molecular weight.
Biological Activity
Methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 305.34 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological properties.
Research indicates that compounds with similar structures to this compound exhibit various mechanisms of action:
- PPAR Agonism : Some derivatives of pyrazolo[3,4-b]pyridine have been shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are involved in lipid metabolism and glucose homeostasis .
- Antiproliferative Activity : Studies have demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and hematologic malignancies (K-562) .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituent Effects : The presence and position of substituents on the pyrazole ring significantly affect the compound's potency. For instance, the introduction of electron-withdrawing groups enhances activity against certain cancer cell lines .
- Hydrophobic Interactions : The hydrophobic nature of substituents plays a crucial role in enhancing binding affinity to target proteins involved in cancer progression .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of pyrazolo[3,4-b]pyridine derivatives:
- Anticancer Activity : A study evaluated a series of pyrazolo[3,4-b]pyridine derivatives against multiple cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents .
- In Vivo Studies : In vivo experiments demonstrated that selected derivatives could significantly reduce tumor growth in xenograft models, suggesting their potential as therapeutic agents .
Data Table: Summary of Biological Activities
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazolo Derivative A | MCF-7 | 5.0 | PPARα Agonist |
| Pyrazolo Derivative B | K-562 | 10.0 | Apoptosis Induction |
| This compound | HL-60 | 7.5 | Antiproliferative |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclization reactions using a Biginelli-like approach. For example, condensation of a fluorophenyl-substituted aldehyde, methyl acetoacetate, and thiophen-2-yl thiourea in a one-pot reaction under acidic conditions (e.g., HCl or acetic acid) at 80–100°C yields the pyrazolo[3,4-b]pyridine core . Subsequent esterification or functional group interconversion (e.g., hydrolysis followed by re-esterification) may refine purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Key signals include the methyl ester group (δ ~3.9 ppm, singlet), fluorophenyl protons (δ ~7.2–7.6 ppm, multiplet), and thiophen protons (δ ~6.8–7.4 ppm). Absence of broad NH peaks confirms cyclization .
- IR : Ester carbonyl (C=O) stretch at ~1700–1720 cm⁻¹ and aromatic C-F vibrations at ~1220–1280 cm⁻¹ .
Q. What solvent systems are recommended for purification via column chromatography?
- Methodological Answer : Use gradient elution with ethyl acetate/hexane (3:7 to 1:1) or dichloromethane/methanol (95:5) to separate polar byproducts. Silica gel with 60–120 mesh size improves resolution .
Advanced Research Questions
Q. How can contradictory biological activity data for structural analogs be resolved?
- Methodological Answer :
- Case Study : Analogs with thiophen-2-yl vs. phenyl substituents show divergent kinase inhibition profiles. Use molecular docking to assess steric/electronic effects of the thiophene sulfur atom on binding pocket interactions .
- Data Normalization : Compare IC50 values under standardized assay conditions (e.g., ATP concentration, pH) to isolate substituent-specific effects .
Q. What strategies optimize metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Ester Hydrolysis Resistance : Replace the methyl ester with a tert-butyl or pivaloyloxymethyl group to slow esterase-mediated degradation .
- Fluorophenyl Effects : The 2-fluorophenyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
Q. How to design SAR studies for pyrazolo[3,4-b]pyridine derivatives targeting kinase inhibition?
- Methodological Answer :
- Core Modifications : Vary substituents at positions 1 (fluorophenyl) and 6 (thiophen-2-yl) to probe steric tolerance.
- Activity Cliffs : Use isosteric replacements (e.g., thiophene → furan) to assess electronic contributions .
- Data Analysis : Apply Free-Wilson or Hansch analysis to quantify substituent contributions to potency .
Data Contradiction Analysis
Q. Why do solubility measurements vary across literature for similar pyrazolo[3,4-b]pyridines?
- Methodological Answer :
- pH Dependency : Solubility in aqueous buffers (e.g., PBS) depends on ionization of the carboxylate group. Measure logD at pH 7.4 to standardize comparisons .
- Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD) yield divergent solubility values. Use DSC/TGA to characterize polymorphs .
Q. How to address discrepancies in reported reaction yields for cyclization steps?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
